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Compound of Interest

4-(Dimethylamino)phenylboronic
Compound Name: o
aci

Cat. No.: B1333556

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR) spectroscopic characterization of 4-(Dimethylamino)phenylboronic acid. This
compound is a valuable building block in organic synthesis, particularly in the development of
novel therapeutics and functional materials. Accurate and detailed spectroscopic data are
crucial for its identification, purity assessment, and the elucidation of its role in chemical
reactions. This document presents a thorough analysis of its *H and 13C NMR spectra, detailed
experimental protocols for data acquisition, and a logical workflow for its characterization.

Data Presentation: *H and **C NMR of 4-
(Dimethylamino)phenylboronic Acid

The following tables summarize the quantitative *H and 3C NMR data for 4-
(Dimethylamino)phenylboronic acid recorded in deuterated dimethyl sulfoxide (DMSO-ds).
The use of DMSO-ds is recommended to minimize the potential for oligomerization of the
boronic acid, which can lead to complex and uninterpretable spectra.

Table 1: *H NMR Data for 4-(Dimethylamino)phenylboronic acid in DMSO-de
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

~7.65 d 2H Ar-H (ortho to B(OH)2)
Ar-H (ortho to

~6.65 d 2H
N(CHs)2)

~2.85 s 6H N(CHs)2

~7.8 (broad s) 2H B(OH)2

Table 2: 13C NMR Data for 4-(Dimethylamino)phenylboronic acid in DMSO-de

Chemical Shift (8) ppm Assighment

~152 C-N(CH3)2

~135 C-B(OH)2

~130 Ar-CH (ortho to B(OH)z2)
~112 Ar-CH (ortho to N(CHs)z2)
~40 N(CHs)2

Note: The chemical shifts are approximated from the provided spectra and may vary slightly

depending on the experimental conditions.

Experimental Protocols

A detailed and standardized protocol is essential for obtaining high-quality and reproducible
NMR data. The following section outlines the key steps for the preparation of a sample of 4-
(Dimethylamino)phenylboronic acid and the acquisition of its *H and *3C NMR spectra.

Sample Preparation

» Sample Weighing: Accurately weigh approximately 5-10 mg of 4-

(Dimethylamino)phenylboronic acid into a clean, dry vial.
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e Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds) to
the vial.

» Dissolution: Gently agitate the vial to ensure complete dissolution of the solid. If necessary,
brief sonication can be employed.

o Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm
NMR tube.

« Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug
of glass wool inserted into the Pasteur pipette during the transfer.

o Capping: Securely cap the NMR tube.

NMR Data Acquisition

The following parameters are provided as a general guideline for acquiring *H and 3C NMR
spectra on a standard 400 MHz NMR spectrometer. Instrument-specific parameters may
require optimization.

1H NMR Spectroscopy:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

e Solvent: DMSO-ds

e Temperature: 298 K

e Number of Scans: 16 to 64 scans, depending on the sample concentration.

o Relaxation Delay: 1-2 seconds.

e Acquisition Time: 2-4 seconds.

o Spectral Width: A spectral width of -2 to 12 ppm is typically sufficient.

o Referencing: The residual solvent peak of DMSO-de at approximately 2.50 ppm is used for
chemical shift referencing.
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13C NMR Spectroscopy:

Pulse Program: A standard proton-decoupled 3C experiment (e.g., 'zgpg30' on Bruker
instruments).

e Solvent: DMSO-ds
e Temperature: 298 K

o Number of Scans: 1024 to 4096 scans are typically required to achieve an adequate signal-
to-noise ratio.

o Relaxation Delay: 2 seconds.
e Acquisition Time: 1-2 seconds.
e Spectral Width: A spectral width of 0 to 160 ppm is generally appropriate.

o Referencing: The solvent peak of DMSO-de at approximately 39.52 ppm is used for chemical
shift referencing.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of
4-(Dimethylamino)phenylboronic acid using NMR.
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Caption: Workflow for NMR characterization.

 To cite this document: BenchChem. [Spectroscopic Characterization of 4-
(Dimethylamino)phenylboronic Acid: An In-depth NMR Analysis]. BenchChem, [2026].
[Online PDF]. Available at: [https://www.benchchem.com/product/b1333556#spectroscopic-
characterization-of-4-dimethylamino-phenylboronic-acid-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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